molecular formula C19H20N2O3 B3033904 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide CAS No. 1260931-11-0

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide

Cat. No.: B3033904
CAS No.: 1260931-11-0
M. Wt: 324.4
InChI Key: BFRXETCMBAQHFZ-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a cyano group at position 2, a 2,5-dimethoxyphenyl group at position 3, and a 4-methylphenyl moiety attached to the amide nitrogen. Its molecular formula is C₁₉H₂₀N₂O₃ (calculated molecular weight: 324.38 g/mol). Limited commercial availability is noted (discontinued status in ).

Properties

IUPAC Name

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-4-6-16(7-5-13)21-19(22)15(12-20)10-14-11-17(23-2)8-9-18(14)24-3/h4-9,11,15H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRXETCMBAQHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with malononitrile to form a cyano intermediate. This intermediate is then reacted with 4-methylaniline under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various scientific disciplines:

Chemistry

  • Building Block : It serves as a building block in organic synthesis for developing new compounds.
  • Chemical Reactions : It can undergo oxidation, reduction, and substitution reactions, allowing for the synthesis of derivatives with varied functional groups.

Biology

  • Biological Activity : Preliminary studies suggest potential antimicrobial and anticancer properties. The mechanism of action involves interaction with specific molecular targets, where the cyano group acts as an electrophile.

Medicine

  • Drug Development : Investigated for its potential use in drug development due to its unique chemical structure that may facilitate interactions with biological targets.

Industry

  • Specialty Chemicals : Utilized in the synthesis of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

The biological activity of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide has attracted attention in medicinal chemistry. Research indicates that the compound may exhibit:

  • Antimicrobial Properties : Effective against various bacterial strains.
  • Anticancer Activity : Potential to inhibit cancer cell proliferation through specific pathways.

Case Studies

  • Anticancer Activity Study :
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy Test :
    • Another research focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition zones, indicating its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural and Functional Group Variations

Key analogs differ in substituents on the propanamide core or amide nitrogen (Table 1):

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target: 2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide Cyano, 2,5-dimethoxyphenyl, 4-methylphenyl C₁₉H₂₀N₂O₃ 324.38 Not reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) Sulfanyl, thiazole, oxadiazole, 4-methylphenyl C₁₇H₁₉N₅O₂S₂ 389.48 134–178
3-(2,5-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (191) Imidazole, fluorophenyl, methylthio, pyridinyl C₂₆H₂₅FN₄O₃S 492.57 91
N-(4-bromopyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (21) Bromopyridinyl, 2,5-dimethoxyphenyl C₁₆H₁₇BrN₂O₃ 377.23 Not reported
3-Chloro-N-(4-methoxyphenyl)propanamide Chloro, 4-methoxyphenyl C₁₀H₁₂ClNO₂ 213.66 Not reported
  • Electronic Effects: The cyano group in the target compound enhances electrophilicity compared to chloro () or sulfanyl () substituents.
  • Aromatic Substitution : The 2,5-dimethoxyphenyl group is common in analogs but paired with varying N-substituents (e.g., pyridinyl in vs. methylphenyl in the target).
2.2 Physical and Spectral Properties
  • Melting Points : The target compound’s melting point is unreported, but analogs range from 91°C (imidazole-containing 191) to 134–178°C (thiazole/oxadiazole derivatives). Lower melting points (e.g., 91°C) correlate with flexible substituents (e.g., pyridinyl), while rigid heterocycles (e.g., thiazole) increase melting points.
  • Spectroscopy: IR: Expected cyano stretch (~2200 cm⁻¹), amide C=O (~1650 cm⁻¹), and methoxy C-O (~1250 cm⁻¹). Thiazole analogs () show additional N-H and S=O stretches. NMR: The target’s 2,5-dimethoxyphenyl protons would appear as two singlets (δ 3.8–4.0 ppm for OCH₃; δ 6.5–7.5 ppm for aromatic H), distinct from bromopyridinyl (δ 7.5–8.5 ppm) or imidazole (δ 7.0–8.5 ppm) signals.

Biological Activity

2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3C_{19}H_{20}N_{2}O_{3} with a molecular weight of 324.37 g/mol. The structure features a cyano group, dimethoxyphenyl moiety, and a methyl-substituted phenyl group, which contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common route starts with the condensation of 2,5-dimethoxybenzaldehyde with 4-methylbenzylamine to form an imine. Subsequent cyanoethylation introduces the cyano group, followed by hydrolysis to yield the final product. The reaction conditions often utilize organic solvents and catalysts to facilitate the process .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Electrophilic Nature : The cyano group acts as an electrophile, allowing it to react with nucleophilic sites in biological molecules.
  • Binding Affinity : The dimethoxy and methylphenyl groups enhance binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects .

Anticancer Activity

Recent studies have indicated potential anticancer properties for this compound. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values suggest effective growth inhibition comparable to established chemotherapeutics .
Cell LineIC50 (µM)Reference
HCT-15 (Colon)1.61
A549 (Lung)49.85
Jurkat (Leukemia)<10

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Inhibition Studies : Preliminary results indicate that it may inhibit the growth of certain bacterial strains, though further studies are required to establish specific mechanisms and efficacy .

Case Studies

Several studies have explored the biological activity of similar compounds or derivatives:

  • Thiazole Derivatives : Research on thiazole-based compounds showed promising anticancer activity linked to structural modifications similar to those in this compound .
  • Combination Therapies : Investigations into combination therapies involving this compound have shown enhanced efficacy when paired with traditional chemotherapeutics in preclinical models .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide with high purity?

  • Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., reflux in ethanol or DMF) and using coupling agents like EDC/HOBt for amide bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the compound from byproducts such as ring-opened derivatives or unreacted intermediates. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm the presence of the cyano group (δ ~110-120 ppm in 13C^{13}C), methoxy substituents (δ ~3.7-3.9 ppm in 1H^1H), and the propanamide backbone. Compare chemical shifts to structurally related propanamide derivatives (e.g., N-(4-methylphenyl) analogs) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify the molecular ion peak ([M+H]+^+) and fragmentation patterns consistent with the cyano and dimethoxyphenyl groups .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Use glove boxes or fume hoods to avoid inhalation/contact. Wear nitrile gloves, lab coats, and safety goggles. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via approved chemical disposal programs. Documented LD50 data for similar propanamides suggest moderate toxicity, requiring strict adherence to institutional safety guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-methylphenyl)propanamide

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